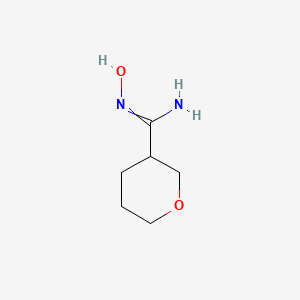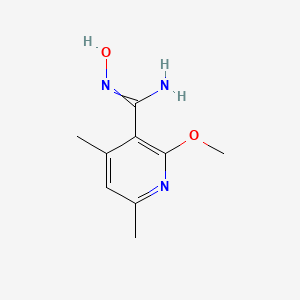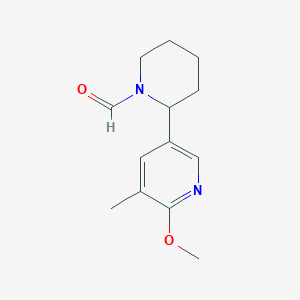
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group. The carbaldehyde functional group is attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-methoxy-5-methylpyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyridine ring acts as the nucleophile.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol: The carbaldehyde group is reduced to an alcohol, which may affect its reactivity and biological activity.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-11(8-14-13(10)17-2)12-5-3-4-6-15(12)9-16/h7-9,12H,3-6H2,1-2H3 |
InChI 键 |
ZQNKHIFVEMQECX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


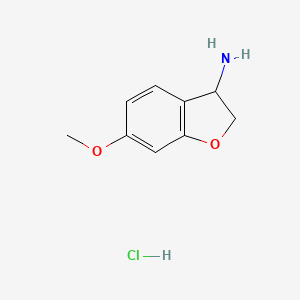
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
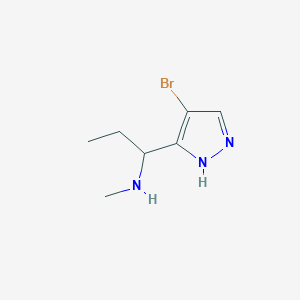
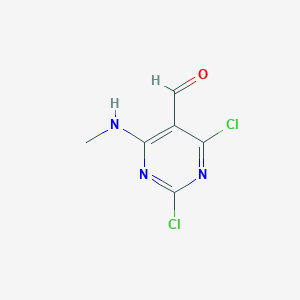
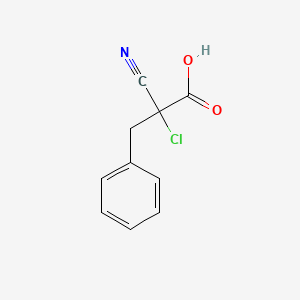

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)




